8-(2,5-dimethoxyphenyl)-10-(4-methylphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1(9),3,5,10-tetraen-13-one
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Overview
Description
8-(2,5-dimethoxyphenyl)-10-(4-methylphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1(9),3,5,10-tetraen-13-one: , often referred to as “Compound X” , is a heterocyclic organic compound. Its intricate fused-ring system contains nitrogen atoms, making it a fascinating target for synthetic chemists and researchers.
Preparation Methods
Synthetic Routes:
Cycloaddition Approach: One synthetic route involves a cycloaddition reaction between appropriately functionalized precursors. For instance, a Diels-Alder reaction between a diene and a dienophile could yield the core structure.
Stepwise Assembly: Another approach is stepwise assembly, where smaller fragments are sequentially connected to build the complex structure.
Reaction Conditions:
Temperature: Reactions typically occur at elevated temperatures (e.g., 150–200°C) to facilitate bond formation.
Solvents: Common solvents include dichloromethane, toluene, or acetonitrile.
Catalysts: Lewis acids (e.g., BF₃) or transition metal catalysts (e.g., palladium) may be employed.
Industrial Production:
Industrial-scale production remains challenging due to the compound’s complexity. research continues to optimize scalable methods.
Chemical Reactions Analysis
Compound X undergoes various reactions:
Oxidation: Oxidative processes can modify the phenyl rings or the nitrogen atoms.
Reduction: Reduction of the double bonds may yield saturated derivatives.
Substitution: Aromatic substitution reactions can introduce diverse functional groups.
Ring Cleavage: Cleavage of the fused rings may lead to novel products.
Common reagents include oxidants (e.g., KMnO₄), reducing agents (e.g., LiAlH₄), and nucleophiles (e.g., Grignard reagents).
Scientific Research Applications
Compound X finds applications in:
Medicinal Chemistry: Researchers explore its potential as a drug scaffold, targeting specific receptors or enzymes.
Materials Science: Its unique structure inspires novel materials, such as conductive polymers or luminescent compounds.
Catalysis: Modified derivatives may serve as catalysts in organic transformations.
Mechanism of Action
While specific mechanisms depend on the context (e.g., drug development or materials), Compound X likely interacts with biological targets via:
Binding: It may bind to proteins, nucleic acids, or other biomolecules.
Pathways: Activation or inhibition of cellular pathways.
Comparison with Similar Compounds
Compound X stands out due to its intricate fused-ring system and nitrogen content. Similar compounds include:
Tricyclic Aromatics: Such as naphthalenes or anthracenes.
Azamacrocycles: Like crown ethers or cryptands.
Properties
Molecular Formula |
C21H19N7O3 |
---|---|
Molecular Weight |
417.4 g/mol |
IUPAC Name |
8-(2,5-dimethoxyphenyl)-10-(4-methylphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1(9),3,5,10-tetraen-13-one |
InChI |
InChI=1S/C21H19N7O3/c1-11-4-6-12(7-5-11)17-16-18(20(29)24-23-17)22-21-25-26-27-28(21)19(16)14-10-13(30-2)8-9-15(14)31-3/h4-10,19H,1-3H3,(H,24,29)(H,22,25,27) |
InChI Key |
KIZTYWOZAFTDMG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NNC(=O)C3=C2C(N4C(=NN=N4)N3)C5=C(C=CC(=C5)OC)OC |
Origin of Product |
United States |
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